4',5-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
4’,5-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid is an organic compound belonging to the biphenyl family This compound consists of two benzene rings connected by a single bond, with methyl groups attached to the 4’ and 5 positions and a carboxylic acid group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’,5-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Introduction of Methyl Groups: The methyl groups can be introduced through Friedel-Crafts alkylation, where the biphenyl compound reacts with a methylating agent like methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of the methylated biphenyl compound using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of 4’,5-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions where the methyl groups are converted to carboxylic acid groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4’,5-Dimethyl-[1,1’-biphenyl]-3,3’-dicarboxylic acid.
Reduction: 4’,5-Dimethyl-[1,1’-biphenyl]-3-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
4’,5-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4’,5-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The biphenyl core provides a rigid framework that can interact with hydrophobic regions of proteins, potentially modulating their activity.
Comparison with Similar Compounds
4,4’-Dimethyl-[1,1’-biphenyl]: Lacks the carboxylic acid group, making it less polar and less reactive in certain chemical reactions.
4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-dicarboxylic acid: Contains an additional carboxylic acid group, increasing its acidity and potential for forming hydrogen bonds.
Uniqueness: 4’,5-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl groups and a carboxylic acid group allows for versatile chemical modifications and interactions, making it valuable in various applications.
Properties
IUPAC Name |
3-methyl-5-(4-methylphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-3-5-12(6-4-10)13-7-11(2)8-14(9-13)15(16)17/h3-9H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGPGBJMTWZRDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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